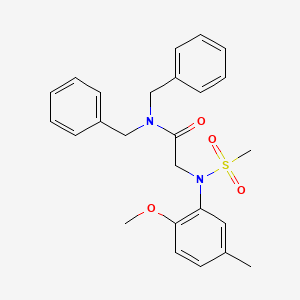![molecular formula C15H12BrNO3 B5732866 2,6-dimethylbenzo-1,4-quinone 4-[O-(2-bromobenzoyl)oxime]](/img/structure/B5732866.png)
2,6-dimethylbenzo-1,4-quinone 4-[O-(2-bromobenzoyl)oxime]
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-dimethylbenzo-1,4-quinone 4-[O-(2-bromobenzoyl)oxime], also known as DBBQ, is a synthetic compound that has gained significant attention in the scientific community due to its potential to act as an anti-cancer agent. DBBQ is a quinone derivative that contains a bromobenzoyl oxime group, which is responsible for its unique properties.
作用機序
The exact mechanism of action of 2,6-dimethylbenzo-1,4-quinone 4-[O-(2-bromobenzoyl)oxime] is not fully understood. However, it is believed that 2,6-dimethylbenzo-1,4-quinone 4-[O-(2-bromobenzoyl)oxime] induces apoptosis in cancer cells by increasing the production of reactive oxygen species (ROS) and disrupting the mitochondrial membrane potential. This leads to the activation of caspases, which are enzymes that play a key role in the apoptotic process.
Biochemical and Physiological Effects:
2,6-dimethylbenzo-1,4-quinone 4-[O-(2-bromobenzoyl)oxime] has been shown to have several biochemical and physiological effects. In addition to its anti-cancer properties, 2,6-dimethylbenzo-1,4-quinone 4-[O-(2-bromobenzoyl)oxime] has been shown to have antioxidant properties, which may be useful in the treatment of oxidative stress-related diseases. 2,6-dimethylbenzo-1,4-quinone 4-[O-(2-bromobenzoyl)oxime] has also been shown to have anti-inflammatory properties, which may be useful in the treatment of inflammatory diseases.
実験室実験の利点と制限
2,6-dimethylbenzo-1,4-quinone 4-[O-(2-bromobenzoyl)oxime] has several advantages for lab experiments. It is a synthetic compound, which means that it can be easily synthesized in large quantities. Additionally, 2,6-dimethylbenzo-1,4-quinone 4-[O-(2-bromobenzoyl)oxime] is stable and has a long shelf life, which makes it ideal for long-term experiments. However, 2,6-dimethylbenzo-1,4-quinone 4-[O-(2-bromobenzoyl)oxime] has some limitations for lab experiments. It is a highly reactive compound, which means that it can be difficult to handle. Additionally, 2,6-dimethylbenzo-1,4-quinone 4-[O-(2-bromobenzoyl)oxime] is toxic, which means that it must be handled with care.
将来の方向性
There are several future directions for research on 2,6-dimethylbenzo-1,4-quinone 4-[O-(2-bromobenzoyl)oxime]. One area of research is the development of 2,6-dimethylbenzo-1,4-quinone 4-[O-(2-bromobenzoyl)oxime] derivatives that are more potent and selective in their anti-cancer properties. Another area of research is the development of new methods for synthesizing 2,6-dimethylbenzo-1,4-quinone 4-[O-(2-bromobenzoyl)oxime] that are more efficient and environmentally friendly. Additionally, further studies are needed to fully understand the mechanism of action of 2,6-dimethylbenzo-1,4-quinone 4-[O-(2-bromobenzoyl)oxime] and its potential for treating other diseases beyond cancer.
Conclusion:
In conclusion, 2,6-dimethylbenzo-1,4-quinone 4-[O-(2-bromobenzoyl)oxime] is a synthetic compound that has shown promise as an anti-cancer agent. Its unique properties make it an attractive candidate for cancer therapy. However, further research is needed to fully understand its mechanism of action and potential for treating other diseases.
合成法
2,6-dimethylbenzo-1,4-quinone 4-[O-(2-bromobenzoyl)oxime] can be synthesized using a multi-step process that involves the condensation of 2,6-dimethyl-1,4-benzoquinone with 2-bromoaniline followed by the reaction with hydroxylamine hydrochloride in the presence of a base. The resulting compound is then purified using column chromatography to obtain pure 2,6-dimethylbenzo-1,4-quinone 4-[O-(2-bromobenzoyl)oxime].
科学的研究の応用
2,6-dimethylbenzo-1,4-quinone 4-[O-(2-bromobenzoyl)oxime] has been extensively studied for its potential anti-cancer properties. Several studies have shown that 2,6-dimethylbenzo-1,4-quinone 4-[O-(2-bromobenzoyl)oxime] can induce apoptosis, or programmed cell death, in cancer cells. 2,6-dimethylbenzo-1,4-quinone 4-[O-(2-bromobenzoyl)oxime] has been shown to be effective against a variety of cancer cell lines, including breast, lung, and colon cancer cells. Additionally, 2,6-dimethylbenzo-1,4-quinone 4-[O-(2-bromobenzoyl)oxime] has been shown to inhibit the growth and proliferation of cancer cells, making it a promising candidate for cancer therapy.
特性
IUPAC Name |
[(3,5-dimethyl-4-oxocyclohexa-2,5-dien-1-ylidene)amino] 2-bromobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrNO3/c1-9-7-11(8-10(2)14(9)18)17-20-15(19)12-5-3-4-6-13(12)16/h3-8H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOCRGYFSXWHUAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NOC(=O)C2=CC=CC=C2Br)C=C(C1=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(3,5-Dimethyl-4-oxocyclohexa-2,5-dien-1-ylidene)amino] 2-bromobenzoate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-chloro-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl N-[(4-methylphenyl)sulfonyl]-beta-alaninate](/img/structure/B5732816.png)
![5-{[ethyl(3-methylphenyl)amino]sulfonyl}-2-hydroxybenzoic acid](/img/structure/B5732827.png)
![N-[2-(4-methyl-1-piperidinyl)phenyl]-5-nitro-2-furamide](/img/structure/B5732834.png)






![2-(2-furyl)-4-[4-(methylthio)benzylidene]-1,3-oxazol-5(4H)-one](/img/structure/B5732874.png)

![N,N-diethyl-2-[(5-methyl-1H-benzimidazol-2-yl)thio]acetamide](/img/structure/B5732895.png)
![4-methoxy-N'-{[(2-nitrophenyl)acetyl]oxy}benzenecarboximidamide](/img/structure/B5732902.png)